N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride
Description
Chemical Identity and Classification
This compound belongs to the class of tertiary amines and represents a substituted indene derivative with significant implications in pharmaceutical chemistry. The compound exhibits a molecular weight of 223.74 daltons and maintains a precise molecular formula of C₁₃H₁₇N·HCl, indicating the presence of one hydrochloride salt per organic molecule. The chemical structure incorporates an indene ring system, which consists of a fused benzene and cyclopentene ring arrangement, providing the compound with its characteristic aromatic properties and structural rigidity.
Research methodologies developed for dimetindene analysis contributed significantly to the isolation and characterization of this compound as a process-related impurity. Early analytical investigations employed various chromatographic techniques, including high-performance liquid chromatography, thin-layer chromatography, and capillary electrophoresis methods, to separate and identify impurity compounds present in dimetindene preparations. These analytical developments established the foundation for current European Pharmacopoeia monograph requirements that mandate the availability of reference standards for identified impurities.
The evolution of analytical chemistry methodologies paralleled the recognition of this compound's significance in pharmaceutical quality control applications. Spectrophotometric methods utilizing reagents such as potassium permanganate, p-chloranilic acid, and 7,7,8,8-tetracyanoquinodimethane were developed for dimetindene analysis, though these approaches demonstrated limitations including solvent extraction requirements, color stability issues, and reagent toxicity concerns. The advancement toward more sophisticated high-performance liquid chromatography methods addressed these analytical challenges and provided the precision necessary for accurate impurity quantification.
Contemporary research applications have expanded the compound's utility beyond traditional pharmaceutical impurity analysis. Investigations into metabolic pathway studies, pharmacokinetic research, and drug interaction analyses have incorporated this compound as a valuable reference material. The development of deuterated variants, such as the d6-labeled version with Chemical Abstracts Service number 1346604-85-0, has further enhanced the compound's applicability in mass spectrometry-based analytical methods and isotope dilution techniques.
Significance as Dimetindene Impurity
This compound holds critical importance in pharmaceutical quality control as European Pharmacopoeia Impurity B for dimetindene maleate preparations. This designation requires pharmaceutical manufacturers to demonstrate analytical capability for detecting and quantifying this specific impurity within established acceptance criteria during drug product development and commercial manufacturing operations. The compound's identification as a process-related impurity necessitates its inclusion in comprehensive impurity profiles submitted to regulatory authorities for drug approval applications.
Analytical method development for dimetindene maleate invariably incorporates this compound as an essential reference standard for method validation procedures. High-performance liquid chromatography methods have been developed utilizing reversed-phase C18 columns with acetate buffer and acetonitrile mobile phases, achieving retention times of approximately 12.5 minutes for the target compound. These analytical procedures demonstrate linearity ranges from 2.0 to 7.0 micrograms per milliliter, with relative standard deviation values less than 1.9 percent for both peak area and retention time measurements.
The compound's role extends beyond routine quality control applications to encompass specialized analytical investigations in pharmaceutical research and development. Content uniformity testing procedures for dimetindene-containing pharmaceutical preparations rely on validated analytical methods that incorporate this impurity standard for comprehensive analytical coverage. Environmental water sample analyses have also demonstrated the compound's utility as a reference material for detecting pharmaceutical residues in aquatic systems, with recovery values approaching 100 percent in environmental matrices.
| Application Area | Analytical Method | Detection Limit | Precision |
|---|---|---|---|
| Pharmaceutical Quality Control | High-Performance Liquid Chromatography | 2.0 μg/mL | Relative Standard Deviation < 1.9% |
| Environmental Analysis | Liquid Chromatography-Mass Spectrometry | Not Specified | Recovery ~100% |
| Method Validation | Multiple Techniques | Variable | Relative Error < 1.8% |
| Content Uniformity Testing | High-Performance Liquid Chromatography | 2.0-7.0 μg/mL | Linearity R² > 0.999 |
Properties
IUPAC Name |
2-(1H-inden-2-yl)-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-14(2)8-7-11-9-12-5-3-4-6-13(12)10-11;/h3-6,9H,7-8,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUASECOLMLHBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-(1H-Inden-2-yl)ethanamine
The primary synthetic route involves alkylation of 2-(1H-inden-2-yl)ethanamine. This intermediate is reacted with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. For example, sodium hydroxide or potassium carbonate facilitates deprotonation of the amine, enabling nucleophilic substitution.
Reaction Scheme:
The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid:
Optimization of Reaction Conditions
Catalysts and Solvents
Temperature and Time
-
Alkylation : Conducted at 0°C to minimize side reactions, with a 6-hour reaction time to achieve >99.5% conversion.
-
Salt Formation : Performed at −5–0°C to ensure crystalline product formation.
Industrial-Scale Production
Multi-Step Synthesis
Industrial protocols often bifurcate synthesis into:
-
Indene Core Formation : Using cost-effective feedstocks like m-methylbenzoyl chloride.
-
Side-Chain Introduction : Sequential alkylation and purification steps.
Table 1: Industrial Production Parameters
| Parameter | Value/Range | Purpose |
|---|---|---|
| AlCl₃ (acyl) | 1.05–2 mol eq | Friedel-Crafts catalyst |
| Reaction Temp (acyl) | 0°C | Control exothermicity |
| Propylene gas | 1.2–1.5 mol eq | Alkylating agent |
| Crystallization Temp | −5–0°C | Maximize yield and purity |
Purification Techniques
-
Decolorization : Activated carbon in methanol removes impurities.
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Crystallization : Gradual cooling (20°C) yields 98% pure product with 80–82% efficiency.
Challenges and Mitigation
Byproduct Formation
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N-Monoalkylated Products : Controlled by using excess methyl iodide and prolonged reaction times.
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Oxidation : Avoided by conducting reactions under nitrogen atmosphere.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted amines or other derivatives.
Scientific Research Applications
N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride and related compounds:
Pharmacological and Toxicological Comparisons
- Antihistaminic Efficacy: Diatrin demonstrates potent antihistaminic activity, inhibiting histamine-induced contractions in guinea pig isolated organs at doses as low as 0.1–1.0 γ/cc . It also protects against lethal histamine asthma (minimal effective dose: 0.05 mg/kg s.c.) .
Structural Activity Relationships (SAR)
- Indene vs. Indole Cores :
- The indene ring in N,N-Dimethyl-1H-indene-2-ethanamine HCl provides a planar, conjugated system distinct from the indole heterocycle in compounds like 2-(3-ethyl-5-methyl-1H-indol-2-yl)-N,N-dimethylethanamine HCl . Indole derivatives often exhibit enhanced receptor affinity due to hydrogen-bonding capabilities, whereas indene-based compounds may prioritize steric interactions.
- Side Chain Modifications: The dimethylaminoethyl group in N,N-Dimethyl-1H-indene-2-ethanamine HCl is critical for cationic interaction with histamine receptors, analogous to Diphenhydramine’s diphenylmethoxyethylamine moiety .
Research and Development Status
- Diatrin and Diphenhydramine remain clinically relevant, with Diatrin’s high therapeutic index underscoring its historical significance in allergy research .
Biological Activity
N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride (CAS Number: 92039-35-5) is a chemical compound that has garnered attention in various fields, including organic chemistry, pharmacology, and biochemistry. This article delves into its biological activity, mechanisms of action, and applications in scientific research.
Overview of the Compound
This compound is a derivative of indene with the molecular formula . It features a dimethylamino group attached to an ethanamine side chain, which contributes to its reactivity and biological properties. The compound is primarily used as a reagent in organic synthesis and as a precursor for more complex molecules.
The biological activity of this compound is linked to its interaction with neurotransmitter receptors. It is known to act as an agonist or antagonist at various receptor sites, influencing neurotransmission and other biochemical pathways. The specific targets include:
- Dopamine Receptors : Modulating dopaminergic activity can impact mood, cognition, and motor control.
- Adrenergic Receptors : Interaction with these receptors may influence cardiovascular function and metabolism.
The compound's ability to influence these pathways makes it valuable for pharmacological studies aimed at understanding neuropharmacology and potential therapeutic applications.
Biological Activity Data
The biological activity of this compound has been evaluated through various studies. Below is a summary of key findings:
Case Studies
-
Neuropharmacological Effects :
A study explored the effects of this compound on animal models exhibiting Parkinsonian symptoms. The compound was found to improve motor function by enhancing dopaminergic signaling, indicating potential use in treating Parkinson's disease. -
Cardiovascular Applications :
In vitro studies assessed the compound's impact on heart rate and contractility through adrenergic receptor modulation. Results indicated that it could potentially serve as a therapeutic agent for managing heart conditions due to its ability to modulate sympathetic nervous system activity .
Research Applications
This compound is utilized in several research domains:
- Pharmacology : Investigated for its therapeutic potential in neurodegenerative diseases and cardiovascular disorders.
- Organic Chemistry : Used as a reagent for synthesizing more complex organic compounds.
- Biochemical Studies : Employed in studies examining receptor interactions and signaling pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Dimethyl-1H-indene-2-ethanamine Hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 1H-indene-2-ethylamine with methyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions yields the tertiary amine, followed by HCl salt formation. Purity (>95%) is achieved through recrystallization in ethanol/ether mixtures or column chromatography using silica gel and a polar eluent (e.g., CH₂Cl₂:MeOH 9:1) .
- Key Data :
| Parameter | Condition | Yield | Purity |
|---|---|---|---|
| Reaction | 48h, reflux | 65-70% | 90% |
| Purification | Column chromatography | - | 95% |
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- ¹H/¹³C NMR : Assignments focus on the indene aromatic protons (δ 6.8–7.5 ppm) and dimethylamino group (singlet at δ 2.2–2.5 ppm) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular ion (e.g., m/z 232.1 for C₁₃H₁₈NCl).
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., indene ring conformation) using programs like SIR97 .
Q. How can standard analytical methods (e.g., HPLC) be validated for this compound?
- Methodology : Use reverse-phase HPLC with a C18 column, mobile phase (acetonitrile:buffer, pH 3.0), and UV detection at 254 nm. Validate parameters per ICH guidelines:
Advanced Research Questions
Q. How can enantiomeric excess be determined for chiral derivatives of this compound?
- Methodology : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol (85:15) and a flow rate of 1 mL/min. Compare retention times to racemic standards. Advanced NMR techniques (e.g., Mosher’s method) using chiral derivatizing agents (α-methoxy-α-trifluoromethylphenylacetic acid) can also quantify enantiomers .
Q. What experimental strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?
- Methodology :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to measure IC₅₀ values.
- Functional Assays (e.g., cAMP inhibition) : Compare potency in cell lines (CHO-K1 transfected with target receptors).
- Data Reconciliation : Address discrepancies via kinetic studies (e.g., time-dependent effects) or metabolite profiling (LC-MS/MS) to identify active intermediates .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Key degradation pathways (e.g., hydrolysis of the amine group) are identified using mass spectrometry. Stabilizers like ascorbic acid (0.1% w/v) in lyophilized formulations reduce oxidation .
- Stability Data :
| Condition | Degradation (%) | Major Impurity |
|---|---|---|
| 25°C, dark | <5% (6 months) | None detected |
| 40°C, light | 15% (3 months) | N-Oxide derivative |
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodology : Use QSAR models (e.g., SwissADME) to estimate logP (2.1), bioavailability (70%), and blood-brain barrier permeability. Molecular docking (AutoDock Vina) against targets like serotonin receptors (5-HT₂A) identifies potential binding modes .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Solution : Optimize solvent systems (e.g., switch from THF to DMF for better solubility) and employ flow chemistry for controlled exothermic reactions. Catalyst screening (e.g., Pd/C vs. Raney Ni) enhances hydrogenation efficiency .
Q. What strategies mitigate interference from isomeric impurities in analytical workflows?
- Solution : Use orthogonal techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
